molecular formula C19H13N3O7S2 B8192837 8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid

8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid

Cat. No.: B8192837
M. Wt: 459.5 g/mol
InChI Key: BIQBDHSYQMHHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the PubChem 8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid is known as NSC-87877. It is a small molecule with a molecular mass of 459.02 g/mol. The structure of NSC-87877 includes a sulfonamide group and a quinazoline core, which are significant for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-87877 involves multiple steps, starting with the formation of the quinazoline core. This is typically achieved through a series of condensation reactions involving anthranilic acid derivatives and amines. The sulfonamide group is introduced through sulfonation reactions, which involve the reaction of the quinazoline intermediate with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of NSC-87877 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NSC-87877 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted quinazolines. These products retain the core structure of NSC-87877 but with modifications that can alter their biological activity .

Scientific Research Applications

NSC-87877 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used to investigate cellular signaling pathways and enzyme inhibition.

    Medicine: NSC-87877 is studied for its potential therapeutic effects, particularly as an inhibitor of protein tyrosine phosphatases, which are involved in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

NSC-87877 exerts its effects by inhibiting protein tyrosine phosphatases, such as PTPN11, PTPN6, and DUSP26. These enzymes play crucial roles in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these enzymes, NSC-87877 can modulate these pathways, making it a valuable tool in studying diseases like cancer and diabetes .

Comparison with Similar Compounds

Similar Compounds

    NSC-87878: Another quinazoline-based compound with similar inhibitory effects on protein tyrosine phosphatases.

    NSC-87879: A sulfonamide derivative with different substitution patterns on the quinazoline core.

Uniqueness

NSC-87877 is unique due to its specific structure, which allows it to selectively inhibit certain protein tyrosine phosphatases. This selectivity makes it a valuable compound for studying specific signaling pathways and developing targeted therapies .

Properties

IUPAC Name

8-oxo-7-[(6-sulfonaphthalen-2-yl)hydrazinylidene]quinoline-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O7S2/c23-19-16(10-17(31(27,28)29)15-2-1-7-20-18(15)19)22-21-13-5-3-12-9-14(30(24,25)26)6-4-11(12)8-13/h1-10,21H,(H,24,25,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQBDHSYQMHHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=NNC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C2S(=O)(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)C(=NNC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C2S(=O)(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.